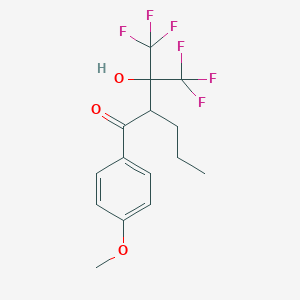
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one is a synthetic organic compound characterized by its unique chemical structure, which includes a hexafluoro group, a hydroxy group, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one typically involves multiple steps, starting from readily available precursors. One common route might involve the alkylation of a methoxyphenyl compound with a hexafluoroacetone derivative under basic conditions, followed by further functionalization to introduce the hydroxy and pentanone groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ketone group would produce an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the hexafluoro group can enhance its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-phenylpentan-1-one: Lacks the methoxy group, which may affect its reactivity and applications.
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-hydroxyphenyl)pentan-1-one: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and biological activity.
Uniqueness
The unique combination of functional groups in 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one, particularly the hexafluoro and methoxy groups, distinguishes it from similar compounds. These groups can influence its chemical reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
34844-29-6 |
|---|---|
Formule moléculaire |
C15H16F6O3 |
Poids moléculaire |
358.28 g/mol |
Nom IUPAC |
2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-1-(4-methoxyphenyl)pentan-1-one |
InChI |
InChI=1S/C15H16F6O3/c1-3-4-11(13(23,14(16,17)18)15(19,20)21)12(22)9-5-7-10(24-2)8-6-9/h5-8,11,23H,3-4H2,1-2H3 |
Clé InChI |
DZUCJUBOOGLHHD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)C1=CC=C(C=C1)OC)C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


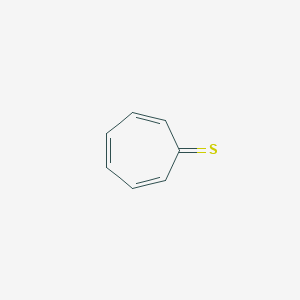

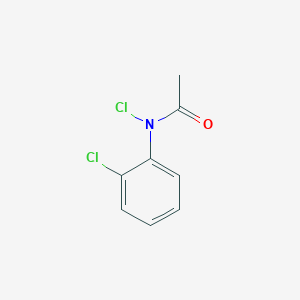
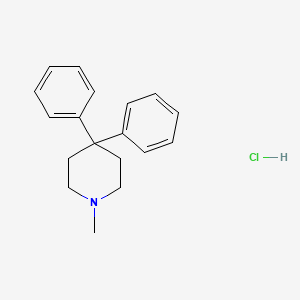
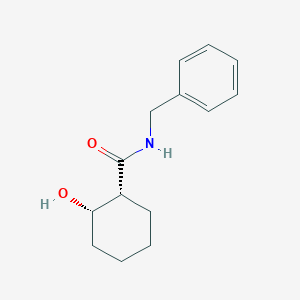
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B14693198.png)
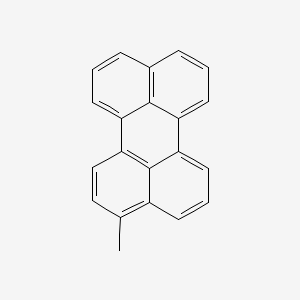
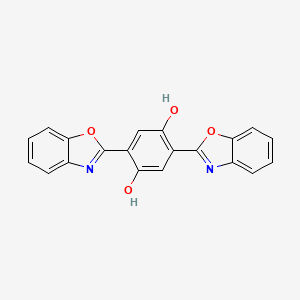
![Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-](/img/structure/B14693232.png)

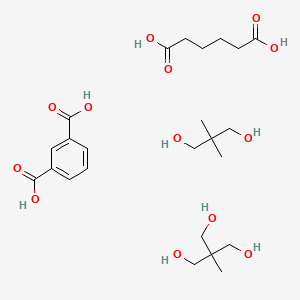
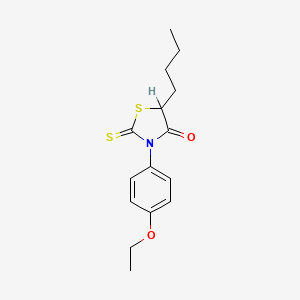
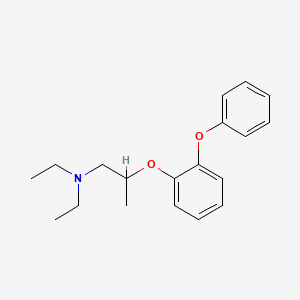
![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
